3-[N-(4-methylphenyl)glycyl]-1,3-benzothiazol-2(3H)-one
Overview
Description
3-[N-(4-methylphenyl)glycyl]-1,3-benzothiazol-2(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is commonly referred to as MG-132 and is a proteasome inhibitor. The proteasome is a cellular complex responsible for the degradation of proteins that are essential for cell growth and division. Inhibition of the proteasome has been shown to have therapeutic benefits in various diseases, including cancer.
Mechanism of Action
MG-132 works by inhibiting the proteasome, which is responsible for the degradation of proteins that are essential for cell growth and division. Inhibition of the proteasome leads to the accumulation of toxic proteins, which ultimately leads to cell death. MG-132 has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
MG-132 has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell growth and division, and reduction of inflammation. MG-132 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One advantage of using MG-132 in lab experiments is its specificity for the proteasome, which allows for the selective inhibition of protein degradation. However, one limitation is that MG-132 can also inhibit other cellular processes, such as autophagy and lysosomal degradation, which can complicate data interpretation.
Future Directions
There are several future directions for research on MG-132, including the development of more potent and selective proteasome inhibitors, the investigation of MG-132 in combination with other therapies, and the exploration of MG-132 in other disease contexts. Additionally, further studies are needed to fully understand the biochemical and physiological effects of MG-132 and its potential limitations in lab experiments.
Scientific Research Applications
MG-132 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer, MG-132 has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the proteasome, leading to the accumulation of toxic proteins and ultimately cell death. MG-132 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy.
In neurodegenerative disorders such as Alzheimer's and Parkinson's disease, MG-132 has been shown to reduce the accumulation of toxic proteins such as beta-amyloid and alpha-synuclein, respectively. In inflammatory diseases such as rheumatoid arthritis, MG-132 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Properties
IUPAC Name |
3-[2-(4-methylanilino)acetyl]-1,3-benzothiazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-11-6-8-12(9-7-11)17-10-15(19)18-13-4-2-3-5-14(13)21-16(18)20/h2-9,17H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJDTXPDJXEJLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)N2C3=CC=CC=C3SC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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